3-Fluoro-4-propoxybenzoic acid 3-Fluoro-4-propoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 203115-97-3
VCID: VC13400353
InChI: InChI=1S/C10H11FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13)
SMILES: CCCOC1=C(C=C(C=C1)C(=O)O)F
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol

3-Fluoro-4-propoxybenzoic acid

CAS No.: 203115-97-3

Cat. No.: VC13400353

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-propoxybenzoic acid - 203115-97-3

Specification

CAS No. 203115-97-3
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
IUPAC Name 3-fluoro-4-propoxybenzoic acid
Standard InChI InChI=1S/C10H11FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13)
Standard InChI Key LRODKDWZDVBONM-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)C(=O)O)F
Canonical SMILES CCCOC1=C(C=C(C=C1)C(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

3-Fluoro-4-propoxybenzoic acid belongs to the benzoic acid family, featuring:

  • A fluorine substituent at the 3-position, imparting electron-withdrawing effects.

  • A propoxy group (-OCH2_2CH2_2CH3_3) at the 4-position, enhancing lipophilicity.

  • A carboxylic acid functional group at the 1-position, enabling salt formation and esterification.

The IUPAC name is 3-fluoro-4-propoxybenzoic acid, and its canonical SMILES string is CCCOC1=C(C=C(C=C1)C(=O)O)F .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number203115-97-3
Molecular FormulaC10H11FO3\text{C}_{10}\text{H}_{11}\text{FO}_3
Molecular Weight198.19 g/mol
InChI KeyLRODKDWZDVBONM-UHFFFAOYSA-N
Melting PointNot reported (analog: 144–146°C for 4-propoxybenzoic acid)
Boiling PointEstimated >300°C (decomposes)

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized through two main approaches:

Nucleophilic Substitution

Reactants: 3-Fluorobenzoic acid and propyl halides (e.g., 1-bromopropane).
Conditions: Base (K2_2CO3_3 or NaOH), polar aprotic solvent (DMF), 80–100°C, 6–12 hours.
Mechanism: The propoxy group replaces a halogen or hydroxyl group via SN_N2.

Oxidation of 3-Fluoro-4-propoxybenzaldehyde

Reactants: 3-Fluoro-4-propoxybenzaldehyde.
Conditions: KMnO4_4 or CrO3_3 in acidic medium, 60–80°C .
Yield: 70–85% after recrystallization.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageReference
Nucleophilic Substitution65–75>95Scalable for industrial use
Oxidation of Aldehyde70–85>98High selectivity

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water .

  • Stability: Stable under inert conditions but prone to decarboxylation at >200°C. Requires storage at -20°C to prevent hydrolysis .

Spectroscopic Data

  • IR (KBr): νC=O\nu_{\text{C=O}} at 1685 cm1^{-1}, νO-H\nu_{\text{O-H}} at 2500–3000 cm1^{-1} .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.05 (t, 3H, -CH2_2CH3_3), 1.80 (m, 2H, -OCH2_2CH2_2), 4.02 (t, 2H, -OCH2_2), 7.12 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to:

  • Anticancer Agents: Fluorine enhances binding to kinase targets .

  • Neuroprotective Drugs: Ester derivatives (e.g., ethyl 3-fluoro-4-propoxybenzoylformate) show activity in Alzheimer’s models .

Agrochemicals

  • Herbicides: Modifies auxin-like activity in plant growth regulators .

  • Pesticides: Serves as a scaffold for nicotinic acetylcholine receptor inhibitors .

Materials Science

  • Liquid Crystals: Propoxy groups improve thermal stability in display technologies .

  • Polymer Additives: Enhances UV resistance in polyesters .

Table 3: Industrial Applications

SectorUse CaseExample ProductReference
PharmaceuticalsKinase inhibitor intermediatesImatinib analogs
AgrochemicalsHerbicide synthesis2,4-D derivatives
MaterialsLiquid crystal displays4-Propoxybenzoate esters

Future Directions

  • Drug Delivery Systems: PEGylated derivatives for enhanced bioavailability .

  • Green Chemistry: Catalytic methods using ionic liquids to reduce waste .

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